molecular formula C11H24N2O B14450523 Hexanamide, N-[3-(dimethylamino)propyl]- CAS No. 73603-23-3

Hexanamide, N-[3-(dimethylamino)propyl]-

Cat. No.: B14450523
CAS No.: 73603-23-3
M. Wt: 200.32 g/mol
InChI Key: ACKIXIAOJWRZJJ-UHFFFAOYSA-N
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Description

Hexanamide, N-[3-(dimethylamino)propyl]- is a chemical compound with the molecular formula C23H50N2O. It is an amide derivative that features a hexanamide backbone with a dimethylamino propyl group attached. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanamide, N-[3-(dimethylamino)propyl]- can be synthesized through several methods. One common synthetic route involves the reaction of hexanoyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of Hexanamide, N-[3-(dimethylamino)propyl]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are common practices to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Hexanamide, N-[3-(dimethylamino)propyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Hexanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Stearamidopropyl dimethylamine: Another amide with a similar structure but a longer alkyl chain.

    Hexanamide, N-propyl: A simpler amide without the dimethylamino group.

Uniqueness

Hexanamide, N-[3-(dimethylamino)propyl]- is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

73603-23-3

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]hexanamide

InChI

InChI=1S/C11H24N2O/c1-4-5-6-8-11(14)12-9-7-10-13(2)3/h4-10H2,1-3H3,(H,12,14)

InChI Key

ACKIXIAOJWRZJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCCN(C)C

Origin of Product

United States

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